![molecular formula C18H21N3O5S B2734752 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176202-21-2](/img/structure/B2734752.png)

3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

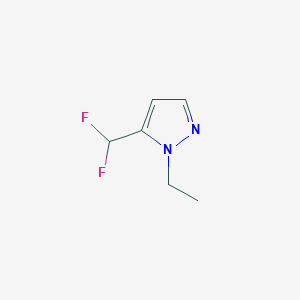

The compound “3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a 1,4-benzodioxine moiety, which is a type of organic compound that is part of a larger class of compounds known as dioxins . The 1,4-benzodioxine moiety is attached to a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms . The molecule also contains a piperidinyl group, which is a type of cyclic amine, and a dihydropyrimidinone group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The 1,4-benzodioxine moiety is a cyclic structure with two oxygen atoms incorporated into the ring . The sulfonyl group is attached to one of the carbon atoms in the benzodioxine ring, and the piperidinyl group is attached to the sulfonyl group . The dihydropyrimidinone group is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The sulfonyl group could potentially undergo substitution reactions with nucleophiles, and the dihydropyrimidinone group could potentially undergo reactions at the carbonyl group .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Benzo-1,4-dioxane serves as a valuable scaffold in medicinal chemistry due to its structural versatility. Researchers explore its derivatives for potential drug candidates. Key applications include:

- Anti-inflammatory Agents : Some benzo-1,4-dioxane derivatives exhibit anti-inflammatory properties .

- Adrenergic Antagonists : Stereoisomers derived from benzo-1,4-dioxane have been evaluated as α- and β-adrenergic antagonists .

Chiral Motif in Natural Products

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in various biologically active natural products and therapeutic agents. Absolute configuration at the C2 position significantly influences biological activity .

Click Chemistry and Sulfonate Linkers

The sulfonyl fluoride motif in benzo-1,4-dioxane can serve as a connector for assembling -SO₂-linked small molecules with proteins or nucleic acids. This click chemistry approach complements amides and phosphate groups as linkers .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c22-18-3-6-19-13-20(18)12-14-4-7-21(8-5-14)27(23,24)15-1-2-16-17(11-15)26-10-9-25-16/h1-3,6,11,13-14H,4-5,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVPTOMTPMXVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC=CC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)

![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)

![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)

![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)